molecular formula C18H14FN3OS B3833769 N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide CAS No. 5251-50-3

N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Cat. No.: B3833769
CAS No.: 5251-50-3
M. Wt: 339.4 g/mol
InChI Key: RVSXRDLSUJQYDH-RGVLZGJSSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a quinoline moiety, and an acetohydrazide linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-fluorobenzaldehyde with 2-(quinolin-2-ylsulfanyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-based ketones or carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted quinoline or fluorophenyl compounds .

Scientific Research Applications

N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to interact with DNA and proteins may contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide stands out due to its specific substitution pattern and the presence of both fluorophenyl and quinoline moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-6-3-4-13(10-15)11-20-22-17(23)12-24-18-9-8-14-5-1-2-7-16(14)21-18/h1-11H,12H2,(H,22,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSXRDLSUJQYDH-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416248
Record name AC1NSB2G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-50-3
Record name AC1NSB2G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(3-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

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